Ezetimibe phenoxy glucuronide-D4

Description

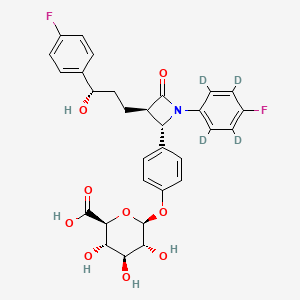

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-MKSNJYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, analytical applications, and metabolic relevance of Ezetimibe phenoxy glucuronide-D4. This stable isotope-labeled internal standard is critical for the accurate quantification of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in biological matrices.

Core Chemical Properties

This compound is a deuterated analog of Ezetimibe phenoxy glucuronide, the primary active metabolite of the cholesterol absorption inhibitor, Ezetimibe. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | (2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Synonyms | Ezetimibe-d4 β-D-Glucuronide, Ezetimibe D4 Phenoxy Glucuronide |

| CAS Number | 1426174-41-5 |

| Molecular Formula | C₃₀H₂₅D₄F₂NO₉ |

| Molecular Weight | 589.57 g/mol |

| Appearance | White to Off-White Solid |

Table 2: Physicochemical Properties

| Property | Value |

| Purity (by HPLC) | Typically >95% |

| Isotopic Enrichment | ≥98% |

| Solubility | Soluble in DMSO and Methanol |

| Storage Conditions | Store at -20°C for long-term stability. |

Synthesis and Purification

Detailed, proprietary protocols for the synthesis and purification of this compound are held by commercial suppliers. However, a general understanding of the synthetic strategy can be inferred. The synthesis would likely involve the following key stages:

-

Synthesis of Deuterated Precursors: The synthesis would begin with the preparation of a key deuterated starting material, such as D4-labeled 4-fluoroaniline or a related building block.

-

Multi-step Synthesis of Deuterated Ezetimibe: The deuterated precursor would then be incorporated into the multi-step synthesis of the Ezetimibe-D4 core structure.

-

Glucuronidation: The final step involves the enzymatic or chemical conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of Ezetimibe-D4 to yield this compound.

-

Purification: Purification is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.

Role in Bioanalysis: Experimental Protocol for LC-MS/MS Quantification

This compound is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to accurately quantify Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in biological samples like plasma.

Sample Preparation

-

Aliquoting: An aliquot of the biological matrix (e.g., 100 µL of human plasma) is transferred to a clean microcentrifuge tube.

-

Internal Standard Spiking: A known concentration of this compound solution is added to each sample, quality control (QC), and calibration standard.

-

Protein Precipitation/Liquid-Liquid Extraction: Proteins are precipitated by adding a solvent like acetonitrile. Alternatively, liquid-liquid extraction with a solvent such as methyl tert-butyl ether can be used to isolate the analytes.

-

Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins or separate the aqueous and organic layers.

-

Supernatant Transfer: The supernatant containing the analytes and internal standard is transferred to a new tube or vial.

-

Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is employed to separate the analytes from matrix components.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analytes and the internal standard.

-

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ezetimibe | 408.1 | 271.1 |

| Ezetimibe phenoxy glucuronide | 584.2 | 271.1 |

| This compound | 588.2 | 271.1 |

Metabolic Pathway and Mechanism of Action

To understand the significance of quantifying Ezetimibe phenoxy glucuronide, it is essential to understand the metabolic pathway of Ezetimibe.

Caption: Metabolic pathway and mechanism of action of Ezetimibe.

Following oral administration, Ezetimibe is rapidly absorbed in the small intestine and undergoes extensive first-pass metabolism to its active metabolite, Ezetimibe phenoxy glucuronide. This glucuronidation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3, in the intestinal wall and the liver. Both Ezetimibe and its glucuronide metabolite are potent inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the small intestine. By inhibiting NPC1L1, they effectively reduce the uptake of dietary and biliary cholesterol. The parent drug and its metabolite undergo enterohepatic recirculation, which prolongs their therapeutic effect before eventual excretion.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.

Ezetimibe Phenoxy Glucuronide-D4: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical data and methodologies associated with the Certificate of Analysis (CoA) for Ezetimibe phenoxy glucuronide-D4. This deuterated internal standard is critical for the accurate quantification of Ezetimibe and its primary active metabolite, Ezetimibe phenoxy glucuronide, in pharmacokinetic and metabolic studies.

Core Data Presentation

The quantitative data typically presented in a Certificate of Analysis for this compound is summarized below. This data is essential for ensuring the identity, purity, and quality of the stable isotope-labeled standard.

| Parameter | Specification / Value | Method Reference |

| Chemical Identity | ||

| Chemical Name | (2S,3S,4S,5R,6S)-6-(4-((2S,3R)-1-(4-Fluorophenyl-2,3,5,6-d4)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-oxoazetidin-2-yl)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[1] | IUPAC Nomenclature |

| CAS Number | 1426174-41-5[1] | Chemical Abstracts |

| Molecular Formula | C₃₀H₂₅D₄F₂NO₉[1] | Elemental Analysis |

| Molecular Weight | 589.57 g/mol [1] | Mass Spectrometry |

| Purity & Impurities | ||

| Purity (by HPLC) | 89.34%[1] to >95%[2] | HPLC-UV |

| Isotopic Enrichment | 99.2%[1] | Mass Spectrometry |

| Isotopic Distribution | d4 = 96.81%, d3 = 3.10%, d2 = 0.06%, d1 = 0.01%, d0 = 0.02%[1] | Mass Spectrometry |

| Physical Properties | ||

| Appearance | White to Off-White Solid[1] | Visual Inspection |

| Solubility | DMSO (Slightly), Methanol (Very Slightly), Water (Slightly)[3] | Solubility Testing |

| Storage & Handling | ||

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] | Stability Studies |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in the CoA. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium formate, pH 4.0) and an organic solvent (e.g., Acetonitrile).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength determined by the UV spectrum of the analyte, typically around 232 nm.

-

Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent like methanol or a mixture of methanol and water. Working standards of various concentrations are prepared by diluting the stock solution.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

LC-MS/MS is a powerful technique for confirming the molecular weight and determining the isotopic purity of the labeled compound.

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[5]

-

Ionization Source: Electrospray Ionization (ESI) is typically used, often in the negative ion mode for this compound.[4]

-

Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[4]

-

MRM Transitions: The transition of the precursor ion ([M-H]⁻) to a specific product ion is monitored. For Ezetimibe-D4, a representative transition would be m/z 412.1 → 275.1.[4]

-

Data Analysis:

-

Identity Confirmation: The presence of the correct precursor and product ions confirms the identity of the molecule.

-

Isotopic Enrichment: By analyzing the mass spectrum of the molecular ion region, the relative abundance of the deuterated (d4) and non-deuterated (d0, d1, d2, d3) species can be determined to calculate the isotopic enrichment.

-

Mandatory Visualizations

Logical Flow of a Certificate of Analysis Generation

Caption: Logical workflow for generating a Certificate of Analysis.

Experimental Workflow for HPLC Purity Analysis

Caption: Experimental workflow for HPLC purity analysis.

References

Synthesis and Characterization of Ezetimibe Phenoxy Glucuronide-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ezetimibe phenoxy glucuronide-D4. This deuterated analog of a major Ezetimibe metabolite is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[1] This document outlines detailed chemical and enzymatic synthesis protocols, purification methods, and in-depth characterization techniques.

Introduction

Ezetimibe is a lipid-lowering drug that inhibits the intestinal absorption of cholesterol.[2] Following oral administration, it is rapidly and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite.[2][3][4][5][6] This phase II conjugation reaction is mainly catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, and UGT2B15 being the key isoforms involved.[3] The resulting glucuronide conjugate constitutes approximately 80-90% of the total drug-related compounds detected in plasma.[4]

This compound is a stable isotope-labeled version of this major metabolite. The incorporation of four deuterium atoms on the phenyl ring of the N-substituent provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its use improves the accuracy and precision of bioanalytical methods for therapeutic drug monitoring and pharmacokinetic research.[1]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Both methods start with Ezetimibe-D4 as the precursor.

Chemical Synthesis: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. In this case, it involves the reaction of a protected glucuronic acid derivative with the phenolic hydroxyl group of Ezetimibe-D4.

Experimental Protocol:

-

Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first peracetylated and then brominated to form methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This protected donor is more stable and reactive for the subsequent glycosylation step.

-

Glycosylation: Ezetimibe-D4 is dissolved in a dry aprotic solvent such as dichloromethane or acetonitrile. A silver salt, typically silver carbonate or silver oxide, is added as a promoter. The protected glucuronyl bromide is then added portion-wise at room temperature. The reaction mixture is stirred in the dark for 24-48 hours.

-

Work-up and Deprotection: The reaction mixture is filtered to remove the silver salts. The filtrate is washed with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting protected glucuronide is then deprotected by treatment with a base, such as sodium methoxide in methanol, to remove the acetyl groups, followed by saponification with a mild base like lithium hydroxide to hydrolyze the methyl ester of the glucuronic acid moiety.

-

Purification: The crude product is purified by preparative reversed-phase high-performance liquid chromatography (HPLC) to yield the final this compound.

Logical Relationship of Chemical Synthesis:

Enzymatic Synthesis

Enzymatic synthesis offers a highly selective alternative to chemical methods, often proceeding under milder conditions with fewer side products. This approach utilizes UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for Ezetimibe metabolism in vivo.

Experimental Protocol:

-

Enzyme Source: Recombinant human UGT1A1, expressed in a suitable system (e.g., insect cells or bacteria), is the preferred enzyme source due to its high activity towards Ezetimibe. Alternatively, human liver or intestinal microsomes can be used, though this may result in a mixture of products.

-

Reaction Mixture: The reaction mixture typically contains Ezetimibe-D4, the UGT enzyme source, and the co-substrate uridine 5'-diphosphoglucuronic acid (UDPGA) in a suitable buffer (e.g., phosphate buffer, pH 7.4). The presence of a detergent like alamethicin may be required to permeabilize the microsomal membrane and ensure access of the substrates to the enzyme's active site.

-

Incubation: The reaction mixture is incubated at 37°C for a period ranging from a few hours to overnight, depending on the enzyme activity and substrate concentration.

-

Reaction Quenching and Product Isolation: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol. The mixture is then centrifuged to pellet the protein. The supernatant, containing the product, is collected and concentrated.

-

Purification: The crude this compound is purified from the reaction mixture using preparative reversed-phase HPLC.

Enzymatic Synthesis Workflow Diagram:

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of glucuronides.

-

Data Acquisition: Full scan HRMS is performed to determine the accurate mass of the deprotonated molecule [M-H]⁻. Product ion scans (MS/MS) are acquired by fragmenting the precursor ion to obtain a characteristic fragmentation pattern. The mass transition for the non-deuterated Ezetimibe glucuronide is m/z 584.4 → 271.0.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to assign all proton and carbon signals and confirm the site of glucuronidation. The anomeric proton of the glucuronic acid moiety is a key diagnostic signal, typically appearing as a doublet in the ¹H NMR spectrum.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₃₀H₂₅D₄F₂NO₉ |

| Molecular Weight | 589.57 g/mol [8] |

| Exact Mass | 589.2061 g/mol |

| Purity (typical) | ≥95% |

| Appearance | White to off-white solid |

| Precursor Ion [M-H]⁻ (m/z) | 588.2 |

| Product Ion (m/z) | 271.0 (corresponding to the aglycone) |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described chemical and enzymatic synthesis routes offer viable pathways for obtaining this important analytical standard. The characterization methods outlined, particularly mass spectrometry and NMR spectroscopy, are essential for confirming the identity, purity, and structural integrity of the synthesized compound. The availability of well-characterized this compound is crucial for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology of Ezetimibe.

References

- 1. veeprho.com [veeprho.com]

- 2. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Isotopic Purity of Ezetimibe Phenoxy Glucuronide-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ezetimibe phenoxy glucuronide-D4, a critical internal standard for bioanalytical and pharmacokinetic studies. This document outlines the quantitative isotopic distribution, detailed experimental protocols for its determination, and relevant metabolic pathways.

Quantitative Isotopic Purity Data

The isotopic purity of a deuterated internal standard is a critical parameter that ensures the accuracy and reliability of quantitative bioanalytical methods. The distribution of isotopic species (isotopologues) in a batch of this compound determines its utility in mass spectrometry-based assays. Below is a summary of the isotopic distribution for a representative batch.[1]

Table 1: Isotopic Distribution of this compound [1]

| Isotopic Species | Deuterium Atoms | Percentage Contribution |

| d0 | 0 | 0.02% |

| d1 | 1 | 0.01% |

| d2 | 2 | 0.06% |

| d3 | 3 | 3.10% |

| d4 | 4 | 96.81% |

Table 2: Key Specifications of this compound

| Parameter | Specification | Reference |

| Chemical Purity (HPLC) | 89.34% | [1] |

| Isotopic Enrichment | 99.2% | [1] |

| Molecular Formula | C₃₀H₂₅D₄F₂NO₉ | [2][3][4][5] |

| Molecular Weight | 589.57 g/mol | [1][2][6] |

| Appearance | White to off-white solid | [1][2] |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a composite of established methods for the analysis of Ezetimibe and its metabolites.

Sample Preparation

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Working Solution Preparation : Further dilute the stock solution with the same solvent to create working solutions at appropriate concentrations for LC-MS/MS analysis (e.g., 1 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is designed to separate the deuterated analyte from any potential impurities and to obtain a mass spectrum that clearly shows the distribution of the different isotopic species.

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column : A C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm) is commonly used.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is typically employed.

-

Flow Rate : A flow rate of 0.20 mL/min is often used.

-

Ionization Mode : Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of Ezetimibe and its glucuronide metabolite.

-

Mass Spectrometry Detection :

-

Full Scan Mode : Initially, a full scan is performed to identify the molecular ion cluster of this compound.

-

Multiple Reaction Monitoring (MRM) : For quantitative analysis, MRM is used. The mass transition for the D4 species would be monitored, for example, m/z 589.6 → [fragment ion]. To determine isotopic distribution, the corresponding mass transitions for d0, d1, d2, and d3 would also be monitored.

-

Data Analysis

-

Mass Spectrum Acquisition : Acquire the full scan mass spectrum of the molecular ion region for this compound.

-

Peak Integration : Integrate the peak areas for each of the isotopic species (d0, d1, d2, d3, and d4).

-

Percentage Calculation : Calculate the percentage contribution of each isotopic species to the total ion current of all the species.

Percentage of dx = (Area of dx peak / Sum of areas of all isotopic peaks) * 100

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ezetimibe Glucuronidation

Ezetimibe is primarily metabolized in the liver and small intestine via glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B15 being the main isoforms responsible for the formation of the pharmacologically active Ezetimibe phenoxy glucuronide.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ezetimibe-D-glucuronide D4 | CymitQuimica [cymitquimica.com]

- 3. chromatoscientific.com [chromatoscientific.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. Ezetimibe-D4 Phenoxy Glucuronide [artis-standards.com]

- 6. Ezetimibe-D-glucuronide D4 | 1426174-41-5 | ME09938 [biosynth.com]

The Lynchpin of Precision: Ezetimibe Phenoxy Glucuronide-D4 as an Internal Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This guide provides a comprehensive overview of the mechanism and application of Ezetimibe Phenoxy Glucuronide-D4 as an internal standard in the bioanalysis of ezetimibe and its primary active metabolite, ezetimibe phenoxy glucuronide. Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine.[1][2][3][4][5][6][7][8] Its therapeutic efficacy is closely linked to the plasma concentrations of the parent drug and its pharmacologically active glucuronide conjugate.

The Principle of Stable Isotope Labeled Internal Standards

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[9][10][11] Deuterium (D or ²H), a stable isotope of hydrogen, is commonly used for this purpose.[9][10]

The core principle behind the use of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte, ezetimibe phenoxy glucuronide. It exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[9] However, due to the incorporation of deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. By comparing the detector response of the analyte to that of the known concentration of the internal standard, variabilities in sample preparation and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[9][10][11][12]

Mechanism of Action of Ezetimibe and its Glucuronide Metabolite

Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and phytosterol absorption located on the brush border of the small intestine.[1][2][3][4][5][6] This inhibition reduces the uptake of dietary and biliary cholesterol into enterocytes. Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, to its major active metabolite, ezetimibe phenoxy glucuronide.[1][6][7] This glucuronide conjugate is also a potent inhibitor of NPC1L1 and undergoes enterohepatic recirculation, contributing significantly to the overall therapeutic effect.[2][7][8]

References

- 1. veeprho.com [veeprho.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C30H29F2NO9 | CID 49849666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-1 (this compound) | Drug Metabolite | 2798007-90-4 | Invivochem [invivochem.com]

- 9. Ezetimibe D4 Phenoxy Glucuronide | CAS No- 1426174-41-5 | Simson Pharma Limited [simsonpharma.com]

- 10. Ezetimibe-D4 Phenoxy Glucuronide [artis-standards.com]

- 11. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. doaj.org [doaj.org]

An In-depth Technical Guide to the Metabolic Pathway of Ezetimibe Phenoxy Glucuronide-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of ezetimibe, with a special focus on its major active metabolite, ezetimibe phenoxy glucuronide, and its deuterated analogue, ezetimibe phenoxy glucuronide-D4. This document details the biotransformation processes, enzymatic reactions, and analytical methodologies pertinent to the study of these compounds.

Introduction to Ezetimibe Metabolism

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2] Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive metabolism, primarily in the small intestine and liver.[1][3] The predominant metabolic pathway is glucuronidation, a phase II conjugation reaction, which results in the formation of ezetimibe phenoxy glucuronide (also known as SCH 60663).[1][4] This metabolite is pharmacologically active, contributing significantly to the overall cholesterol-lowering effect of the drug.[3] Ezetimibe and its glucuronide metabolite are subject to enterohepatic circulation, which prolongs their presence in the body.[5][6]

Minimal oxidative metabolism (a phase I reaction) of ezetimibe has been observed.[3] this compound is a deuterium-labeled version of the active metabolite and is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of ezetimibe and its metabolites in biological matrices.[7] The substitution of hydrogen with deuterium atoms at specific positions on the phenoxy ring provides a mass shift for detection by mass spectrometry, without significantly altering the physicochemical properties or the metabolic pathway of the molecule.

Metabolic Pathway of Ezetimibe

The primary metabolic transformation of ezetimibe is the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the ezetimibe molecule.

Key Enzymes in Ezetimibe Glucuronidation

The glucuronidation of ezetimibe is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. In vitro studies using human liver and intestinal microsomes have identified the following UGT isoforms as the primary catalysts for the formation of ezetimibe phenoxy glucuronide:

These enzymes are highly expressed in both the liver and the gastrointestinal tract, consistent with the observed sites of ezetimibe metabolism.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic parameters of ezetimibe and its major metabolite, ezetimibe glucuronide, have been well-characterized in healthy human subjects following oral administration of a 10 mg dose.

| Parameter | Ezetimibe | Ezetimibe Glucuronide | Total Ezetimibe | Reference(s) |

| Cmax (ng/mL) | 3.4 - 5.5 | 45 - 71 | 65.73 ± 47.14 (Fasting) | [2][3][9] |

| 83.38 ± 38.95 (Fed) | [9] | |||

| Tmax (h) | 4 - 12 | 1 - 2 | 1.75 (Fasting) | [2][3][9] |

| 2.50 (Fed) | [9] | |||

| t½ (h) | ~22 | ~22 | 17.09 ± 13.22 (Fasting) | [2][3] |

| 22.56 ± 12.68 (Fed) | [9] | |||

| AUC0-t (h·ng/mL) | - | - | 643.34 ± 400.77 (Fasting) | [9] |

| 494.21 ± 208.65 (Fed) | [9] | |||

| Protein Binding (%) | >99.5 | 88 - 92 | >90 | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Enzyme Kinetics

The kinetics of ezetimibe glucuronidation have been studied in vitro using human liver microsomes.

| Parameter | Value | Reference(s) |

| Km (µM) | 13.23 ± 2.37 | [10] |

| Vmax (ng/min/mg protein) | 14,275 ± 1,633 | [10] |

Km: Michaelis-Menten constant, representing the substrate concentration at half the maximum reaction velocity; Vmax: Maximum reaction velocity.

Experimental Protocols

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a typical in vitro experiment to assess the glucuronidation of ezetimibe using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Ezetimibe

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ice-cold)

-

This compound (internal standard)

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a sufficient volume of incubation mixture containing Tris-HCl buffer, MgCl₂, HLMs, and alamethicin. Alamethicin is a pore-forming agent used to activate the UGT enzymes within the microsomal vesicles.

-

Pre-incubation: Pre-incubate the mixture for 5-15 minutes at 37°C to equilibrate the temperature.

-

Substrate Addition: Add ezetimibe (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard, this compound.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Human Plasma for LC-MS/MS Analysis

This protocol outlines a common method for extracting ezetimibe and its glucuronide metabolite from human plasma prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

Acetonitrile or other suitable protein precipitation solvent

-

Mobile phase for LC-MS/MS

Procedure:

-

Sample Thawing: Thaw frozen plasma samples to room temperature.

-

Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a small volume of a concentrated solution of the internal standard, this compound.

-

Protein Precipitation: Add a larger volume of a cold protein precipitation solvent, such as acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to plasma).

-

Mixing and Centrifugation: Vortex the mixture vigorously for about 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean tube, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Conclusion

The metabolism of ezetimibe is a well-defined process dominated by glucuronidation to its active metabolite, ezetimibe phenoxy glucuronide. The deuterated form, this compound, serves as an indispensable tool for the accurate bioanalysis of ezetimibe and its metabolites. This guide provides a foundational understanding of the metabolic pathway, relevant quantitative data, and detailed experimental protocols for researchers in the field of drug metabolism and pharmaceutical development. A thorough comprehension of these aspects is critical for the continued investigation and clinical application of ezetimibe.

References

- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the role of metabolizing enzymes and transporter variants in ezetimibe pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

Stability of Ezetimibe Phenoxy Glucuronide-D4 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ezetimibe Phenoxy Glucuronide-D4 in solution. Due to the limited availability of specific stability data for the deuterated glucuronide, this guide synthesizes information on the stability of the parent drug, ezetimibe, and its non-deuterated glucuronide metabolite. This information serves as a critical reference for researchers and professionals involved in the handling, storage, and analysis of this compound.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that is extensively metabolized to its active form, ezetimibe phenoxy glucuronide. This compound is a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies. Understanding its stability in various solutions is paramount for ensuring the accuracy and reliability of experimental results. This guide details the known stability profile, outlines experimental protocols for stability assessment, and presents potential degradation pathways.

Recommended Storage and Solution Stability

Proper storage is crucial for maintaining the integrity of this compound. The following recommendations are based on supplier data sheets and stability studies of the parent compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 6 months |

| In Solvent | -20°C | Up to 1 month |

Source: MedChemExpress, InvivoChem Product Information

For analytical purposes, the stability of ezetimibe in solution has been evaluated. A study demonstrated that ezetimibe at a concentration of 6µg/ml in a solution of 0.02N ortho phosphoric acid and acetonitrile (20:80 v/v) is stable for at least 13 hours at room temperature, with a cumulative relative standard deviation (RSD) of less than 2%.[1] Another study found that stock solutions of ezetimibe in methanol are stable for at least 13.88 days at 1-10°C.[2]

Forced Degradation and Potential Degradation Pathways

Forced degradation studies, primarily conducted on the parent drug ezetimibe, provide valuable insights into the potential liabilities of its glucuronide metabolite. The core structure of ezetimibe, excluding the glucuronide moiety, is susceptible to degradation under various stress conditions.

Table 2: Summary of Forced Degradation Studies on Ezetimibe

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~10.71% degradation | [1] |

| 50% methanolic 0.1N HCl at 60°C for 120 minutes | Up to 71.3% degradation into three degradants | [3] | |

| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | ~1.06% degradation | [1] |

| 50% methanolic 0.1 N NaOH at 60°C for 30 minutes | Complete degradation into five degradants | [3] | |

| Oxidative Degradation | 30% (v/v) H₂O₂ at 80°C for 2 hours | ~1.37% degradation | [1] |

| Thermal Degradation | 70°C for 48 hours (powder) | ~8.25% degradation | [1] |

| Photolytic Degradation | Exposure to UV light | ~2.49% degradation | [1] |

Ezetimibe is particularly susceptible to degradation under hydrolytic conditions, with alkaline conditions leading to more rapid and extensive degradation than acidic conditions.[3][4] The β-lactam ring in the ezetimibe structure is a likely site of hydrolytic cleavage. While the glucuronide moiety is generally stable, the ester linkage can be susceptible to hydrolysis under strong acidic or basic conditions. One study noted that ezetimibe phenoxy glucuronide was found to be relatively stable with no interconversion to ezetimibe under the employed chromatographic and processing conditions.[2]

The following diagram illustrates a potential degradation pathway for ezetimibe under hydrolytic stress, which may be relevant to the non-glucuronide portion of this compound.

Caption: Proposed hydrolytic degradation pathway of Ezetimibe.

Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on published stability-indicating methods for ezetimibe.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on ezetimibe, which can be adapted for this compound.

Caption: General workflow for a forced degradation study.

Detailed Steps:

-

Stock Solution Preparation: Accurately weigh the compound (e.g., 50 mg of ezetimibe) and dissolve it in a suitable solvent, such as methanol.[3]

-

Acidic Degradation: To a portion of the stock solution, add an equal volume of an acidic solution (e.g., 2 N HCl) and heat in a water bath (e.g., at 60°C). Withdraw aliquots at specified time intervals (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes). Neutralize the samples with a base (e.g., 1 N NaOH) and dilute to the final concentration with a suitable diluent.[3]

-

Alkaline Degradation: Follow a similar procedure to acidic degradation, using a basic solution (e.g., 0.1 N NaOH) for degradation and an acid (e.g., 0.1 N HCl) for neutralization.[3]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% v/v H₂O₂) and heat under reflux for a specified period (e.g., 2 hours at 80°C).[1]

-

Thermal Degradation: Expose the solid drug powder to dry heat at a specific temperature for a defined duration (e.g., 70°C for 48 hours).[1]

-

Photolytic Degradation: Expose the drug solution or solid powder to UV light.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

A robust analytical method is essential to separate the parent compound from its degradation products.

Table 3: Example of a Stability-Indicating RP-HPLC Method for Ezetimibe

| Parameter | Condition |

| Column | Zorbax SB C18 (250mm x 4.6mm), 5 µm particle size |

| Mobile Phase | 0.02N ortho phosphoric acid: acetonitrile (20:80 v/v) |

| Flow Rate | 1 ml/min |

| Detection | UV at 232 nm |

| Injection Volume | 20 µl |

| Run Time | Approximately 6 minutes |

Source: Der Pharma Chemica, 2011[1]

Logical Relationships in Stability Testing

The process of stability testing follows a logical progression from method development to the assessment of degradation under various conditions.

Caption: Logical progression of a stability testing program.

Conclusion

While specific stability data for this compound in solution is not extensively published, a comprehensive understanding of its stability can be inferred from studies on the parent compound, ezetimibe, and general knowledge of glucuronide stability. The primary degradation pathways for the core ezetimibe structure are likely to be hydrolytic, particularly under alkaline conditions. For routine use, it is recommended to store solutions of this compound at low temperatures (-20°C to -80°C) and for short durations to minimize the risk of degradation. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to conduct their own stability assessments and ensure the integrity of their analytical results. Further studies are warranted to specifically investigate the stability of this compound under various stress conditions.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape: A Technical Guide to Ezetimibe Phenoxy Glucuronide-D4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ezetimibe phenoxy glucuronide-D4, a key analytical standard in the development and pharmacokinetic monitoring of the cholesterol-lowering drug, Ezetimibe. This document outlines supplier information, quantitative data, detailed experimental protocols for its use as an internal standard, and visual representations of the relevant biological pathways and experimental workflows.

Supplier Information

This compound is available from several specialized chemical suppliers. The following table summarizes key information for sourcing this stable isotope-labeled internal standard.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment |

| MedChemExpress | This compound | 1426174-41-5 | C30H25D4F2NO9 | 589.57 | Purity (HPLC): 89.34%, Isotopic Enrichment: 99.2% (d4 = 96.81%)[1] |

| Simson Pharma Limited | Ezetimibe D4 Phenoxy Glucuronide | 1426174-41-5 | C30H25D4F2NO9 | 589.6 | Accompanied by Certificate of Analysis[2] |

| LGC Standards | Ezetimibe-d4 Beta-D-Glucuronide, >85% | 1426174-41-5 | - | - | >85%[3] |

| Artis Standards | Ezetimibe-D4 Phenoxy Glucuronide | - | C30H25D4F2NO9 | 589.58 | >95% (By HPLC)[4] |

| ChemicalBook | Ezetimibe-d4 β-D-Glucuronide, >85% | 1426174-41-5 | - | - | >85% |

| Naarini Molbio Pharma | Ezetimibe Phenoxy Glucuronide -D4 | 1426174-41-5 | C30H25D4F2NO9 | 589.6 | -[5] |

| Acanthus Research | This compound | 190448-57-8 (unlabeled) | C30H25D4F2NO9 | - | -[6] |

| KM Pharma Solution | Ezetimibe D4 Phenoxy Glucuronide | 1426174-41-5 | C30H25D4F2NO9 | 589.6 | Pharmaceutical Reference Standard[7] |

Physicochemical Properties and Storage

| Property | Value |

| Appearance | White to Off-White Solid[1][8] |

| Storage (Powder) | -20°C for 3 years[1] |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month[1] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly), Water (Slightly)[5] |

| Shipping Condition | Ambient Temperature[5][8] |

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ezetimibe and its metabolites in biological matrices. Below is a representative experimental protocol synthesized from published methods.

LC-MS/MS Method for the Quantification of Ezetimibe in Human Plasma

This protocol is a composite based on established methodologies for the analysis of Ezetimibe and its metabolites.[9][10][11]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a 200 µL aliquot of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Vortex the sample for 10 seconds.

-

Add 3 mL of methyl tert-butyl ether as the extraction solvent.

-

Vortex mix for 10 minutes to ensure thorough extraction.

-

Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Gemini C18 (50 x 2.0 mm, 5 µm)[9] |

| Mobile Phase | Acetonitrile / 0.1% Formic acid in water (70:30, v/v)[9] |

| Flow Rate | 0.20 mL/min[9] |

| Injection Volume | 10 µL[10] |

| Column Temperature | 35°C[10] |

| Autosampler Temperature | 10°C[10] |

3. Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ezetimibe: m/z 408.0 → 271.0[11] Ezetimibe-D4: m/z 412.1 → 275.1[10] |

| Dwell Time | 200 ms per transition[10] |

Signaling Pathways and Workflows

Ezetimibe's Mechanism of Action: Inhibition of Cholesterol Absorption

Ezetimibe exerts its lipid-lowering effects by inhibiting the absorption of dietary and biliary cholesterol in the small intestine. The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.[12][13]

Caption: Ezetimibe inhibits cholesterol absorption by binding to the NPC1L1 protein.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard like this compound.

Caption: A standard workflow for sample preparation and analysis in bioanalytical studies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ezetimibe D4 Phenoxy Glucuronide | CAS No- 1426174-41-5 | Simson Pharma Limited [simsonpharma.com]

- 3. Ezetimibe Phenoxy Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 4. Ezetimibe-D4 Phenoxy Glucuronide [artis-standards.com]

- 5. Naarini Molbio Pharma [naarini.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. kmpharma.in [kmpharma.in]

- 8. medchemexpress.com [medchemexpress.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of Ezetimibe phenoxy glucuronide-D4

An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterium-labeled metabolite of the cholesterol absorption inhibitor, Ezetimibe. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of Ezetimibe phenoxy glucuronide, which is the primary active metabolite of Ezetimibe.[1][2] After oral administration, Ezetimibe is rapidly absorbed and extensively metabolized in the small intestine and liver to form this glucuronide conjugate.[1][3] The deuterium-labeled version serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological samples through mass spectrometry and liquid chromatography.[4]

General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Citations |

| Chemical Name | (2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [5][6] |

| Synonyms | Ezetimibe-d4 Phenoxy Glucuronide, Ezetimibe-d4 β-D-Glucuronide, Sch 58235-d4 Glucuronide, Sch 60663-d4 | [5][7] |

| Parent Drug | Ezetimibe | [4] |

| Appearance | White to off-white solid | |

| Category | Drug Metabolite, Stable Isotope Labeled Reference Standard | |

| Applications | Internal standard for clinical mass spectrometry, therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research. | [4] |

| Storage Conditions | Store at 2-8°C in a refrigerator for short-term storage. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. The compound is stable at room temperature for short periods, such as during shipping. | [3][7][8] |

Quantitative and Structural Data

The following table details the specific quantitative and structural information for this compound.

| Property | Value | Citations |

| CAS Number | 1426174-41-5 | [1][5][6] |

| Molecular Formula | C₃₀H₂₅D₄F₂NO₉ | [7][9][10] |

| Molecular Weight | 589.57 g/mol (also reported as 589.58 g/mol and 589.6 g/mol ) | [6][7][9][10] |

| Monoisotopic Mass | 589.20614481 Da | [5] |

| Purity (by HPLC) | >95% | [10][11] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly), Water (Slightly) | [7] |

Metabolic Pathway

Ezetimibe undergoes extensive first-pass metabolism, primarily in the intestine, to its active phenoxy glucuronide metabolite.[12] This biotransformation is a Phase II conjugation reaction. The parent drug, Ezetimibe, is a potent inhibitor of cholesterol absorption.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | C30H29F2NO9 | CID 49849666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatoscientific.com [chromatoscientific.com]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. This compound-1 (this compound) | Drug Metabolite | 2798007-90-4 | Invivochem [invivochem.com]

- 9. Ezetimibe D4 Phenoxy Glucuronide | CAS No- 1426174-41-5 | Simson Pharma Limited [simsonpharma.com]

- 10. Ezetimibe-D4 Phenoxy Glucuronide [artis-standards.com]

- 11. Ezetimibe-D4 Phenoxy Glucuronide [artis-isotopes.com]

- 12. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4 vs. Ezetimibe Glucuronide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Ezetimibe phenoxy glucuronide-D4 and its non-deuterated counterpart, Ezetimibe glucuronide. Tailored for researchers, scientists, and professionals in drug development, this document delves into their chemical structures, pharmacokinetic profiles, and analytical methodologies, with a special focus on the application of the deuterated form in bioanalysis.

Core Concepts: Chemical and Pharmacological Distinction

Ezetimibe is a lipid-lowering drug that selectively inhibits the absorption of cholesterol and related phytosterols from the intestines.[1] Following oral administration, ezetimibe is rapidly and extensively metabolized in the small intestine and liver to its primary and pharmacologically active metabolite, Ezetimibe glucuronide (also known as Ezetimibe phenoxy glucuronide).[2] This glucuronidation is a phase II metabolic reaction.[3] Ezetimibe glucuronide is a potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary transporter for cholesterol and phytosterol uptake in the jejunal brush border.[4][5]

This compound is a stable isotope-labeled version of Ezetimibe glucuronide.[6] The "-D4" designation signifies that four hydrogen atoms on the phenoxy ring of the molecule have been replaced with deuterium atoms.[7] This isotopic labeling does not alter the chemical or pharmacological properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Comparative Pharmacokinetics of Ezetimibe and Ezetimibe Glucuronide

Ezetimibe and its active glucuronide metabolite exhibit complex pharmacokinetic profiles characterized by rapid absorption and enterohepatic recirculation, which contributes to their long half-life.[2][3] After a 10 mg oral dose of ezetimibe in fasted adults, the parent drug reaches peak plasma concentrations (Cmax) within 4 to 12 hours, while the more abundant and active Ezetimibe glucuronide reaches its Cmax much faster, between 1 and 2 hours.[3] Ezetimibe glucuronide constitutes 80-90% of the total drug in plasma.[3] Both compounds are slowly eliminated with a half-life of approximately 22 hours.[10]

| Parameter | Ezetimibe | Ezetimibe Glucuronide | Total Ezetimibe (Ezetimibe + Ezetimibe Glucuronide) | Reference |

| Dose | 10 mg single dose (fasted) | - | - | [3] |

| Cmax | 3.4 - 5.5 ng/mL | 45 - 71 ng/mL | - | [3] |

| Tmax | 4 - 12 hours | 1 - 2 hours | - | [3] |

| Half-life (t½) | ~22 hours | ~22 hours | - | [10] |

| Plasma Protein Binding | >90% | >90% | - | [3] |

Experimental Protocols: Bioanalytical Quantification

The quantification of ezetimibe and ezetimibe glucuronide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS is the preferred method for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies to ensure accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[9]

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting ezetimibe and its glucuronide from human plasma is Solid Phase Extraction (SPE).[11]

Protocol:

-

To 500 µL of human plasma, add the internal standard solution (this compound).

-

Vortex the sample to ensure thorough mixing.

-

Load the plasma sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence might include water followed by a low-concentration organic solvent solution.

-

Elute the analytes of interest (ezetimibe and ezetimibe glucuronide) from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation.[11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[11]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for the detection of the glucuronide metabolite.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ezetimibe | 408.2 | 271.1 | [11] |

| Ezetimibe glucuronide | 584.2 | 408.2 | [11] |

| This compound (IS) | 588.2 | 412.2 | [1] |

Signaling Pathways and Experimental Workflows

Ezetimibe's Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Uptake

Ezetimibe and its active metabolite, ezetimibe glucuronide, exert their lipid-lowering effect by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption located on the brush border of enterocytes in the small intestine.[4][5] This binding inhibits the internalization of cholesterol from the intestinal lumen into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[5]

Caption: Mechanism of Ezetimibe Action on NPC1L1.

Bioanalytical Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study of ezetimibe, highlighting the crucial role of this compound as an internal standard.

Caption: Bioanalytical Workflow for Ezetimibe PK Studies.

Conclusion

Ezetimibe glucuronide is the key active metabolite responsible for the cholesterol-lowering effects of ezetimibe. This compound, as its stable isotope-labeled counterpart, is an indispensable tool in modern bioanalysis. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and bioequivalence studies, which are fundamental to the drug development and approval process. A thorough understanding of the distinct roles of these two molecules, coupled with robust and validated analytical methods, is essential for researchers and scientists in the pharmaceutical field.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C30H29F2NO9 | CID 49849666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Ezetimibe and its Active Metabolite in Human Plasma using Ezetimibe phenoxy glucuronide-D4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ezetimibe and its pharmacologically active metabolite, ezetimibe phenoxy glucuronide, in human plasma. Ezetimibe phenoxy glucuronide-D4 is employed as the internal standard to ensure accuracy and precision. The described protocol, involving a straightforward extraction procedure, provides a reliable and high-throughput solution for pharmacokinetic studies.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized to ezetimibe phenoxy glucuronide, which is also pharmacologically active.[1][2] The combined action of ezetimibe and its glucuronide metabolite contributes to its overall efficacy. Therefore, the simultaneous quantification of both parent drug and active metabolite is crucial for pharmacokinetic and bioequivalence studies.[3]

Stable isotope-labeled internal standards are essential for minimizing analytical variability and compensating for matrix effects in LC-MS/MS assays. This compound is a suitable internal standard for the quantification of both ezetimibe and ezetimibe phenoxy glucuronide, ensuring reliable and accurate results.[4][5]

Metabolic Pathway of Ezetimibe

Ezetimibe undergoes rapid and extensive glucuronidation in the intestine and liver, primarily mediated by UDP-glucuronosyltransferases (UGTs), to form its active metabolite, ezetimibe phenoxy glucuronide.[6]

References

- 1. ijbpr.com [ijbpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantitation of Ezetimibe and Ezetimibe Phenoxy Glucuronide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in human plasma. The method utilizes Ezetimibe phenoxy glucuronide-D4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation enables high-throughput analysis suitable for pharmacokinetic studies in drug development. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to Ezetimibe phenoxy glucuronide, which is also pharmacologically active.[2][3] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the simultaneous determination of Ezetimibe and Ezetimibe phenoxy glucuronide in human plasma, employing this compound as the internal standard.

Experimental

Materials and Reagents

-

Ezetimibe and Ezetimibe phenoxy glucuronide reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Ezetimibe, Ezetimibe phenoxy glucuronide, and the internal standard (this compound) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with 50% methanol.

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of the analytes from human plasma.

Figure 1: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

Mass Spectrometry

The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Ezetimibe | 408.4 | 271.0 | Negative |

| Ezetimibe phenoxy glucuronide | 584.5 | 271.0 | Negative |

| This compound (IS) | 588.5 | 275.0 | Negative |

Results and Discussion

The developed method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Linearity and Sensitivity

The calibration curves were linear over the concentration ranges of 0.1–20 ng/mL for Ezetimibe and 0.5–200 ng/mL for Ezetimibe phenoxy glucuronide.[5] The lower limit of quantitation (LLOQ) was established at 0.1 ng/mL for Ezetimibe and 0.5 ng/mL for Ezetimibe phenoxy glucuronide.

Table 3: Linearity and LLOQ

| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |

| Ezetimibe | 0.1 - 20 | >0.998 | 0.1 |

| Ezetimibe phenoxy glucuronide | 0.5 - 200 | >0.998 | 0.5 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 4.

Table 4: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Ezetimibe | LLOQ | 0.1 | ≤ 8.6 | 95.2 - 104.5 | ≤ 12.8 | 96.1 - 103.8 |

| Low | 0.3 | ≤ 7.9 | 97.1 - 102.3 | ≤ 11.5 | 98.0 - 101.7 | |

| Medium | 8 | ≤ 6.5 | 98.5 - 101.2 | ≤ 9.8 | 99.1 - 100.9 | |

| High | 16 | ≤ 5.8 | 99.2 - 100.8 | ≤ 8.7 | 99.5 - 100.5 | |

| Ezetimibe phenoxy glucuronide | LLOQ | 0.5 | ≤ 9.0 | 96.8 - 103.1 | ≤ 8.7 | 97.5 - 102.4 |

| Low | 1.5 | ≤ 8.1 | 98.2 - 101.9 | ≤ 7.9 | 98.8 - 101.2 | |

| Medium | 80 | ≤ 7.2 | 99.0 - 100.5 | ≤ 6.8 | 99.3 - 100.3 | |

| High | 160 | ≤ 6.4 | 99.5 - 100.2 | ≤ 6.1 | 99.7 - 100.1 |

Recovery

The extraction recovery of Ezetimibe and Ezetimibe phenoxy glucuronide from human plasma was determined at three QC concentrations.

Table 5: Extraction Recovery

| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Ezetimibe | Low | 0.3 | 88.2 |

| Medium | 8 | 91.5 | |

| High | 16 | 90.7 | |

| Ezetimibe phenoxy glucuronide | Low | 1.5 | 85.4 |

| Medium | 80 | 87.9 | |

| High | 160 | 86.3 |

Detailed Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Prepare stock solutions (1 mg/mL) of Ezetimibe, Ezetimibe phenoxy glucuronide, and this compound in methanol.

-

Prepare intermediate working solutions by diluting the stock solutions with 50% methanol.

-

Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve final concentrations across the desired linear range.

-

Prepare quality control samples at LLOQ, low, medium, and high concentrations in the same manner as the calibration standards, using a separate weighing of the reference standards.

Protocol 2: Sample Preparation and Analysis

Figure 2: Detailed Experimental Workflow.

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

Aliquot 100 µL of each sample, standard, or QC into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the supernatant to autosampler vials.

-

Inject the samples onto the LC-MS/MS system for analysis.

-

Process the acquired data using the appropriate software to quantitate the concentrations of Ezetimibe and Ezetimibe phenoxy glucuronide.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantitation of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes this method highly suitable for high-throughput bioanalysis in support of pharmacokinetic studies. The method meets the regulatory requirements for linearity, sensitivity, accuracy, and precision.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid Phase Extraction Protocol for Ezetimibe and its Glucuronide-D4 Metabolite: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. It is extensively metabolized to ezetimibe-glucuronide, its major active metabolite. Accurate and reliable quantification of both ezetimibe and its glucuronide metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy.

This application note provides a detailed protocol for the simultaneous extraction of ezetimibe and its deuterated glucuronide metabolite (used as an internal standard) from human plasma using a hydrophilic-lipophilic balanced (HLB) SPE sorbent. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).